2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-11-1-3-13-16(7-11)29-18(21-13)22-17(25)9-23-5-6-24(19(23)26)12-2-4-14-15(8-12)28-10-27-14/h1-4,7-8H,5-6,9-10H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORJCTWKBIXMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole group, both of which are known for their diverse biological activities. The presence of an imidazolidinone ring enhances its potential as a therapeutic agent.
Research indicates that compounds containing benzo[d][1,3]dioxole derivatives exhibit notable anticancer activity. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that related benzodioxole derivatives can significantly reduce the proliferation of various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating potent cytotoxic effects .
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at the G2-M phase, which is critical for halting the progression of cancerous cells .
Case Studies
- HepG2 Cell Line Study : In a study focusing on benzodioxole derivatives, compounds similar to the target molecule exhibited IC50 values as low as 1.54 µM against HepG2 cells, indicating strong anticancer potential compared to standard therapies like doxorubicin (IC50 = 7.46 µM) .
- Mechanistic Investigations : In vitro studies demonstrated that treatment with benzodioxole derivatives led to significant changes in cell cycle distribution, with a marked decrease in the G1 phase and an increase in the G2-M phase population. This suggests that these compounds effectively disrupt normal cell cycle progression .
Antioxidant Properties
In addition to anticancer activity, the compound's antioxidant properties have been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to cancer progression and other diseases.
- DPPH Assay : Compounds similar to this compound have shown significant scavenging activity against DPPH radicals, indicating potential protective effects against oxidative damage .
Summary of Biological Activity
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Spectral and Physicochemical Properties
Table 2: Comparative Spectral Data (Hypothetical for Target Compound)
Insights :
- The chloro substituent and benzodioxol group in the target compound likely increase lipophilicity (LogP) compared to compound 28, enhancing membrane permeability .
- The crystalline nature of 9c (sharp melting point) contrasts with the amorphous solid form of compound 28, suggesting divergent solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
